molecular formula C13H17NO2S B14343863 2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid CAS No. 92748-85-1

2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid

Cat. No.: B14343863
CAS No.: 92748-85-1
M. Wt: 251.35 g/mol
InChI Key: MVMNXDRORRHHJV-UHFFFAOYSA-N
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Description

2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid is a heterocyclic compound that features a thiazolidine ring fused to a benzoic acid moiety The thiazolidine ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid typically involves the reaction of a substituted benzoic acid with a thiazolidine derivative. One common method includes the condensation of 3,5,5-trimethyl-2-thiazolidinone with a benzoic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, with a catalyst like hydrochloric acid or acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods can improve yield, purity, and reaction efficiency while minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazolidine ring .

Mechanism of Action

The mechanism of action of 2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid is unique due to the presence of the 3,5,5-trimethyl substitution on the thiazolidine ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its stability and selectivity in various applications .

Properties

CAS No.

92748-85-1

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

2-(3,5,5-trimethyl-1,3-thiazolidin-2-yl)benzoic acid

InChI

InChI=1S/C13H17NO2S/c1-13(2)8-14(3)11(17-13)9-6-4-5-7-10(9)12(15)16/h4-7,11H,8H2,1-3H3,(H,15,16)

InChI Key

MVMNXDRORRHHJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(S1)C2=CC=CC=C2C(=O)O)C)C

Origin of Product

United States

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